Desethylamodiaquine
Vue d'ensemble
Description
Desethylamodiaquine is a metabolite of the antimalarial drug amodiaquine. It is known for its significant role in the treatment of malaria, particularly in regions where resistance to other antimalarial drugs, such as chloroquine, has developed. This compound is formed in the body through the hepatic biotransformation of amodiaquine and is responsible for the majority of the antimalarial activity of the parent drug .
Applications De Recherche Scientifique
Desethylamodiaquine has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of drug metabolism and pharmacokinetics.
Biology: this compound is studied for its effects on cellular processes and its interactions with biological molecules.
Medicine: It is a critical component in the development of antimalarial therapies and is used in clinical studies to evaluate the efficacy and safety of amodiaquine-based treatments.
Industry: this compound is used in the pharmaceutical industry for the production of antimalarial drugs and in quality control processes to ensure the consistency and potency of these medications
Mécanisme D'action
Target of Action
Desethylamodiaquine, the active metabolite of amodiaquine, primarily targets the Fe (II)-protoporphyrin IX in Plasmodium falciparum . This compound plays a crucial role in the life cycle of the malaria parasite, making it a prime target for antimalarial drugs .
Mode of Action
Like other quinoline derivatives, this compound is thought to inhibit heme polymerase activity . This results in the accumulation of free heme, which is toxic to the parasites . This compound binds to the free heme, preventing the parasite from converting it to a less toxic form . This drug-heme complex is toxic and disrupts membrane function .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the heme detoxification pathway in Plasmodium falciparum . By inhibiting heme polymerase activity, this compound disrupts the parasite’s ability to detoxify heme, leading to an accumulation of toxic free heme . This results in the disruption of membrane function and ultimately leads to the death of the parasite .
Pharmacokinetics
This compound’s pharmacokinetic properties have been studied in patients with uncomplicated falciparum malaria . Amodiaquine, the parent drug, is metabolized to this compound predominantly through hepatic biotransformation . The exposure of this compound was found to be consistent across all age groups, including underweight-for-age children and those with high parasitaemia . These findings suggest that the current dosing regimen of amodiaquine is adequate for the treatment of P. vivax infections during pregnancy .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of the parasite’s membrane function due to the toxicity of the drug-heme complex . This leads to the death of the parasite, effectively treating the malaria infection .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain cytochrome P450 (CYP) 2C8 polymorphisms in the human body can influence the efficacy and tolerability of artesunate-amodiaquine treatment for uncomplicated Plasmodium falciparum malaria .
Analyse Biochimique
Biochemical Properties
Desethylamodiaquine interacts with several enzymes and proteins within the body. It is metabolized by hepatic cytochrome P450 2C8 (CYP2C8) and is subsequently eliminated via extra-hepatic biotransformation by CYP1A1 and CYP1B1 . These interactions are crucial for the therapeutic activity of this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is particularly effective against Plasmodium falciparum, the parasite responsible for malaria . The compound’s influence on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is not completely certain. Like other quinoline derivatives, it is thought to inhibit heme polymerase activity. This results in the accumulation of free heme, which is toxic to the parasites. The drug binds the free heme, preventing the parasite from converting it to a less toxic form .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability and long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of parenteral this compound have been associated with pulsus bigeminus in anaesthetized dogs .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is predominantly cleared through hepatic biotransformation to this compound, a process mediated by CYP2C8 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Desethylamodiaquine is synthesized from amodiaquine through a process of N-dealkylation. This reaction typically involves the use of cytochrome P450 enzymes, particularly CYP2C8, which catalyze the removal of an ethyl group from the nitrogen atom in the amodiaquine molecule .
Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale synthesis of amodiaquine followed by its enzymatic conversion to this compound. The process is optimized to ensure high yield and purity of the final product. The use of bioreactors and controlled reaction conditions, such as temperature and pH, are critical to the efficiency of this process .
Analyse Des Réactions Chimiques
Types of Reactions: Desethylamodiaquine undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form other metabolites.
Reduction: It can undergo reduction reactions under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives .
Comparaison Avec Des Composés Similaires
Amodiaquine: The parent compound of desethylamodiaquine, used as an antimalarial drug.
Chloroquine: Another 4-aminoquinoline compound with similar antimalarial properties.
Hydroxychloroquine: A derivative of chloroquine with both antimalarial and anti-inflammatory properties.
Comparison:
Amodiaquine vs. This compound: While both compounds are effective against malaria, this compound is the active metabolite responsible for the majority of the antimalarial activity. Amodiaquine is rapidly converted to this compound in the body.
Chloroquine vs. This compound: Both compounds inhibit heme polymerase activity, but this compound is effective against some chloroquine-resistant strains of Plasmodium falciparum.
Hydroxychloroquine vs. This compound: Hydroxychloroquine has additional anti-inflammatory properties, making it useful in the treatment of autoimmune diseases, whereas this compound is primarily used for its antimalarial effects.
Propriétés
IUPAC Name |
4-[(7-chloroquinolin-4-yl)amino]-2-(ethylaminomethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c1-2-20-11-12-9-14(4-6-18(12)23)22-16-7-8-21-17-10-13(19)3-5-15(16)17/h3-10,20,23H,2,11H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXFDHAGFYWGHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20229630 | |
Record name | Desethylamodiaquine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20229630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79352-78-6 | |
Record name | Desethylamodiaquine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79352-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desethylamodiaquine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079352786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desethylamodiaquine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20229630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(7-chloroquinolin-4-yl)amino]-2-(ethylaminomethyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-((7-CHLORANYLQUINOLIN-4-YL)AMINO)-2-(ETHYLAMINOMETHYL)PHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BY36SG7NP9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does DEAQ exert its antimalarial activity?
A1: While the precise mechanism of action remains under investigation, DEAQ, similar to its parent compound AQ, is thought to interfere with the parasite's ability to detoxify heme, a toxic byproduct of hemoglobin digestion. [, , , ]. This disruption leads to heme buildup, ultimately causing parasite death.
Q2: Does DEAQ have any other known effects on the parasite besides heme detoxification inhibition?
A2: Research suggests that DEAQ might interact with other targets within the parasite. One study demonstrated synergistic activity between AQ and DEAQ against Plasmodium falciparum in vitro, indicating potential interaction with multiple parasite targets []. Further research is needed to fully elucidate these mechanisms.
Q3: How is DEAQ metabolized in the body?
A3: DEAQ is primarily metabolized in the liver, mainly by the cytochrome P450 (CYP) enzyme, specifically the CYP2C8 isoform [, , , ]. Genetic variations in CYP2C8 can influence DEAQ metabolism and may contribute to interindividual variability in drug response [, ].
Q4: What is the elimination half-life of DEAQ?
A4: DEAQ exhibits a long elimination half-life, reported to be approximately 211 hours in a study on Kenyan adults []. This long half-life contributes to its sustained antimalarial activity.
Q5: Does food intake affect the pharmacokinetics of DEAQ?
A5: While a study on piperaquine showed minimal impact of food on its pharmacokinetics [], research on AQ demonstrated that a high-fat meal significantly increased the blood levels of both AQ and DEAQ [, ]. Therefore, further investigation is warranted to determine the specific impact of food intake on DEAQ pharmacokinetics.
Q6: Are there known mechanisms of resistance to DEAQ?
A6: Yes, resistance to DEAQ has been observed and is often linked to mutations in the Plasmodium falciparum chloroquine resistance transporter (pfcrt) gene and the P. falciparum multiple drug resistance 1 (pfmdr1) gene [, , , , , ].
Q7: Which specific mutations are associated with DEAQ resistance?
A7: Research has linked several specific mutations to DEAQ resistance, including pfcrt CVIET/SVMNT [], pfmdr1 1246Y [, ], and potentially synergistic or compensatory effects with pfmdr1 86Y, 184Y, 1034C, and 1042D []. Further research is exploring the roles of pfcrt 326S/D, 356T/L, and a newly identified mutation, pfcrt 334N [, ].
Q8: What in vitro models are used to assess DEAQ activity?
A8: Researchers utilize in vitro models such as cultures of P. falciparum isolates and modified isogenic clones to evaluate DEAQ susceptibility and resistance mechanisms [, , , , , ]. These models allow for controlled assessments of drug activity and the impact of genetic modifications.
Q9: Have there been any clinical trials evaluating the efficacy of DEAQ?
A9: While no clinical trials specifically focus on DEAQ as a standalone treatment, numerous studies investigate the efficacy of artesunate-amodiaquine (ASAQ) combination therapy, where DEAQ is the active metabolite [, , , , , , , ]. These trials provide valuable insights into the therapeutic effectiveness of DEAQ in vivo.
Q10: What analytical methods are employed to quantify DEAQ concentrations?
A10: High-performance liquid chromatography (HPLC) coupled with various detection methods, including tandem mass spectrometry (MS/MS) and UV detection, are commonly used for quantifying DEAQ concentrations in biological samples [, , , , , ].
Q11: Does DEAQ exhibit any potential for drug-drug interactions?
A11: Yes, research suggests that DEAQ may participate in drug-drug interactions. For instance, co-administration of DEAQ with the antiretroviral drug nevirapine led to reduced DEAQ exposure in HIV-infected individuals, potentially impacting treatment efficacy [, ]. Additionally, co-administration of AQ with co-trimoxazole, an antimicrobial agent containing a CYP2C8 inhibitor, significantly increased AQ exposure but decreased DEAQ levels [].
Q12: Are there any known safety concerns associated with DEAQ?
A12: While DEAQ generally exhibits a favorable safety profile, its parent compound, AQ, has been associated with rare but potentially serious adverse effects, including hepatotoxicity [, , ]. Ongoing research aims to understand the mechanisms underlying these adverse effects and develop safer antimalarial options.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.